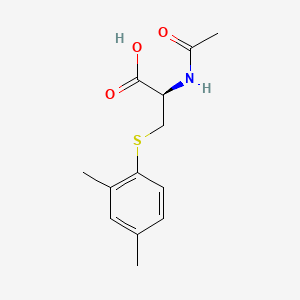

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCYMYXCWXLIDZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676237 | |

| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581076-69-9 | |

| Record name | N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acetylation of L-Cysteine

L-cysteine undergoes acetylation at its amino group using acetic anhydride or acetyl chloride in alkaline aqueous conditions. This step protects the amine, preventing unwanted side reactions during subsequent modifications. The reaction proceeds as follows:

Optimal yields (85–92%) are achieved at pH 8–9 and temperatures between 0–5°C to minimize racemization.

Thioether Formation

The critical step involves attaching the 2,4-dimethylphenyl group to the sulfur atom of NAC. Two primary methods are employed:

Nucleophilic Substitution

NAC reacts with 2,4-dimethylbenzene sulfonate esters (e.g., 2,4-dimethylbenzene sulfonyl chloride) in polar aprotic solvents like dimethylformamide (DMF). The reaction mechanism proceeds via an -type pathway:

Key parameters:

Thiol-ene Reaction

An alternative approach utilizes photoinitiated thiol-ene coupling between NAC and 2,4-dimethylstyrene. This radical-mediated process offers regioselectivity and milder conditions:

Conditions:

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors (CFRs) are preferred over batch processes for their enhanced heat/mass transfer and reproducibility.

Process Optimization

-

Residence time : 10–15 minutes in CFRs

-

Purification : Simulated moving bed chromatography (SMBC) for isomer separation

-

Throughput : 50–100 kg/month per production line

Quality Control

Critical quality attributes (CQAs) include:

-

Purity : ≥98% (HPLC)

-

Enantiomeric excess : ≥99% (chiral HPLC)

-

Residual solvents : <50 ppm (GC-MS)

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Regioisomer Separation

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) resolves regioisomers with baseline separation (t: 8.2 vs. 9.5 minutes).

Oxidative Degradation

Storage under nitrogen at –20°C reduces sulfoxide formation. Antioxidants (e.g., BHT) are added during lyophilization.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The acetyl group or the dimethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a variety of modified compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine exhibits several biological activities that make it a valuable compound for research:

- Antioxidant Properties : The compound has shown potential in mitigating oxidative stress by scavenging free radicals and reactive oxygen species (ROS), thus protecting cells from damage due to environmental toxins and metabolic byproducts .

- Redox Reactions : Its L-cysteine backbone enables participation in redox reactions and the formation of disulfide bonds, enhancing its role in cellular signaling and metabolism.

- Metabolic Pathways : this compound is involved in the formation of mercapturic acids (MAs), which are metabolites formed from xenobiotic-glutathione S-conjugates. This process facilitates the excretion of potentially harmful compounds.

Pharmaceuticals

This compound is being investigated for its potential as a drug candidate due to its antioxidant and anticancer properties. It has shown promising results in studies involving human cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.

Biomarkers

The ability to detect this compound in urine positions it as a non-invasive biomarker for environmental exposure studies. Elevated levels of this compound have been linked to exposure to specific environmental toxins, indicating its utility in monitoring human health .

Research Tool

As a building block in synthetic chemistry, this compound can be utilized in the development of more complex molecules for research purposes. Its unique structure allows for modifications that can lead to the synthesis of novel compounds with specific biological activities.

Urinary Biomarkers

A study profiling urinary mercapturic acids found elevated levels of this compound among participants exposed to certain environmental toxins. This finding suggests that the compound can serve as a biomarker for exposure to aromatic compounds and may have implications for monitoring environmental health .

Cancer Cell Line Studies

In vitro studies involving human melanoma cell lines demonstrated that this compound induced apoptosis without affecting the cell cycle. This selective mechanism of action could be harnessed for therapeutic purposes, particularly in developing targeted cancer therapies .

Wirkmechanismus

The mechanism of action of N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl group and the dimethylphenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The L-cysteine backbone plays a crucial role in its biological activity, as it can participate in redox reactions and form disulfide bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Mercapturate Metabolites

Mercapturates are critical biomarkers for tracking exposure to VOCs and other xenobiotics. Below is a detailed comparison of N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine with structurally and functionally analogous compounds.

Table 1: Comparative Analysis of Key Mercapturate Metabolites

Structural and Functional Differences

Substituent Groups :

- This compound contains a dimethylated aromatic ring, enhancing hydrophobicity compared to metabolites like PMA (unsubstituted benzene) or BMA (benzyl group) .

- DHBMA and 3HPMA feature hydroxylated aliphatic chains, increasing their polarity and urinary excretion efficiency .

Metabolic Pathways: Xylene derivatives undergo cytochrome P450-mediated oxidation to form reactive epoxides, which conjugate with glutathione to yield this compound . In contrast, AAMA and GAMA (acrylamide metabolites) arise from direct conjugation with glycidamide, a genotoxic intermediate .

Health Implications: PMA and DHBMA are linked to carcinogenic risks (benzene and 1,3-butadiene, respectively), whereas this compound is primarily associated with neurotoxic effects from chronic xylene exposure . 3HPMA and AAMA are implicated in oxidative stress and endothelial dysfunction, particularly in smokers .

Analytical Detection and Challenges

- This compound is quantified using LC-MS/MS due to its low urinary concentrations (ng/mL range) and structural complexity .

- Cross-reactivity with isomers (e.g., 2,5-dimethylphenyl derivatives) can complicate detection, necessitating high-resolution mass spectrometry for specificity .

- In contrast, BMA and PMA are more readily detectable via HPLC-UV owing to their higher abundance in urine .

Biologische Aktivität

N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine (NADMC) is a cysteine derivative that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and cellular protection. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₃H₁₇NO₃S

- Molecular Weight : 267.34 g/mol

- CAS Number : 581076-69-9

- IUPAC Name : (2R)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid

The biological activity of NADMC is primarily attributed to its structure, which allows it to participate in various biochemical processes:

- Antioxidant Activity : Similar to other cysteine derivatives, NADMC is believed to mitigate oxidative stress by scavenging free radicals and reactive oxygen species (ROS). This property is crucial for cellular defense against damage from environmental toxins and metabolic byproducts.

- Redox Reactions : The L-cysteine backbone enables NADMC to engage in redox reactions and form disulfide bonds, enhancing its role in cellular signaling and metabolism .

- Metabolic Pathways : NADMC is involved in the formation of mercapturic acids (MAs), which are metabolites formed from xenobiotic-glutathione S-conjugates through hydrolysis followed by N-acetylation in the kidneys. This process facilitates the excretion of potentially harmful compounds .

Antioxidant Properties

A study highlighted the antioxidant potential of NADMC, demonstrating its ability to reduce oxidative stress markers in vitro. The compound's efficacy was compared with other known antioxidants, showing significant protective effects against cellular damage induced by ROS.

Cancer Research

Research has indicated that NADMC may exhibit anticancer properties. In a comparative study involving various cysteine derivatives, NADMC showed promising results against human cancer cell lines, suggesting its potential as an adjunct in cancer therapy . The compound's low protein binding characteristics also imply reduced side effects compared to traditional chemotherapeutics.

Case Studies

- Urinary Biomarkers : A study profiling urinary mercapturic acids found elevated levels of NADMC among participants exposed to specific environmental toxins. This finding suggests that NADMC can serve as a biomarker for exposure to aromatic compounds and may have implications for monitoring environmental health .

- Cancer Cell Line Studies : In vitro studies involving human melanoma cell lines demonstrated that NADMC induced apoptosis without affecting the cell cycle, indicating a selective mechanism of action that could be harnessed for therapeutic purposes .

Applications

NADMC has potential applications across various fields:

- Pharmaceuticals : Its antioxidant and anticancer properties make it a candidate for drug development aimed at treating oxidative stress-related diseases and cancers.

- Biomarkers : The ability to detect NADMC in urine positions it as a non-invasive biomarker for environmental exposure studies.

- Research Tool : As a building block in synthetic chemistry, NADMC can be utilized in the development of more complex molecules for research purposes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine and its analogs?

- Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of epoxides (e.g., 2,4-dimethylphenyl-oxirane) by N-acetyl-L-cysteine. This reaction produces regioisomers (e.g., N-acetyl-S-[1-(2,4-dimethylphenyl)-2-hydroxyethyl]-L-cysteine and N-acetyl-S-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-L-cysteine), which are separated using high-performance liquid chromatography (HPLC) . Yield optimization (typically 75–86%) involves controlling reaction temperature and stoichiometry, as demonstrated in analogous syntheses of tert-butyl and methyl esters of N-acetylcysteine derivatives .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR to assign proton and carbon environments (e.g., methylbenzene substituents, acetyl group resonance) and high-resolution mass spectrometry (HRMS) to verify molecular formula. For example, tert-butyl N-acetyl-S-methyl-L-cysteinate derivatives show characteristic NMR peaks for tert-butyl (δ 1.45 ppm) and acetyl groups (δ 2.05 ppm) . Hydrogen bonding between carboxyl and acetyl groups, as observed in related N-acetylcysteine crystals, may influence stability and reactivity .

Advanced Research Questions

Q. What analytical challenges arise in resolving regioisomers of this compound, and how are they addressed?

- Methodological Answer : Regioisomer separation is challenging due to similar physicochemical properties. Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) effectively resolves isomers by exploiting subtle differences in hydrophobicity. For instance, N-acetyl-S-[1-(4-methylphenyl)-2-hydroxyethyl]-L-cysteine elutes earlier than its [2-...] isomer due to reduced polarity . Diastereomers may require chiral columns or derivatization for full resolution .

Q. How can this compound be quantified in biological matrices like urine?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Metabolites are extracted via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, followed by quantification with isotopically labeled internal standards (e.g., d5-S-allyl-L-cysteine). Detection limits for analogous mercapturic acids (e.g., N-acetyl-S-benzyl-L-cysteine) reach 0.5 µg/L . Normalization to creatinine corrects for urinary dilution .

Q. How do researchers reconcile contradictory data on metabolite concentrations across exposure studies?

- Methodological Answer : Discrepancies (e.g., elevated CMEMA in vapers vs. smokers ) require source-tracking experiments and metabolomic pathway analysis . For example, CMEMA’s association with electronic cigarettes may involve alternative metabolic routes (e.g., acrylonitrile adducts). Statistical adjustments for batch effects (e.g., NHANES bias corrections for HPMMA ) and validation via longitudinal sampling reduce confounding. Cross-study harmonization of LC-MS/MS parameters (e.g., collision energy, ion transitions) improves comparability .

Key Research Considerations

- Stability : Hydrogen bonding in the crystal lattice (observed in N-acetyl-L-cysteine ) may influence shelf-life; store derivatives at –20°C under nitrogen.

- Biological Relevance : Structural analogs (e.g., N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine) exhibit nephrotoxic transport mechanisms , suggesting potential toxicokinetic studies for 2,4-dimethylbenzene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.